PSB-1434

MAO-B Selectivity MAO-A Inhibition Off-Target Activity

PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide) is a small-molecule inhibitor of monoamine oxidase B (MAO-B). It is characterized by a sub-nanomolar inhibitory potency against human MAO-B (IC50 = 1.59 nM), high selectivity over MAO-A (>6000-fold), and a competitive, reversible mechanism of action.

Molecular Formula C14H9F2N3O
Molecular Weight 273.24 g/mol
Cat. No. B12362949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSB-1434
Molecular FormulaC14H9F2N3O
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)C=NN2
InChIInChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20)
InChIKeySFDOMGAQGMFHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PSB-1434: A Selective, Reversible MAO-B Inhibitor for Differentiated Neuroscience Research and Procurement


PSB-1434 (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide) is a small-molecule inhibitor of monoamine oxidase B (MAO-B) [1]. It is characterized by a sub-nanomolar inhibitory potency against human MAO-B (IC50 = 1.59 nM), high selectivity over MAO-A (>6000-fold), and a competitive, reversible mechanism of action [1]. Its molecular weight is 273.24 g/mol, with a chemical formula of C14H9F2N3O [1]. The compound is part of a class of indazole-5-carboxamides identified as promising leads for CNS drug discovery [1].

Why PSB-1434 Cannot Be Simply Substituted with Other MAO-B Inhibitors in Critical Research Applications


The MAO-B inhibitor class includes compounds with widely varying potency, selectivity, mechanism, and physicochemical properties. For example, while irreversible inhibitors like selegiline offer clinical utility, their mechanism precludes washout experiments and introduces potential for off-target interactions [1]. Conversely, some highly potent reversible analogs (e.g., PSB-1491) may possess suboptimal drug-like properties [1]. PSB-1434 was specifically identified as combining high potency and selectivity with 'superior physicochemical properties' [1], a balance not uniformly achieved across the class. Substitution without considering these nuanced, compound-specific performance metrics risks invalidating experimental reproducibility and data interpretation.

Quantitative Differentiation of PSB-1434 vs. Closest Analogs: A Procurement-Focused Evidence Guide


Selectivity Profile Differentiates PSB-1434 from Less Selective MAO-B Inhibitors

PSB-1434 demonstrates a >6000-fold selectivity for human MAO-B over MAO-A [1]. This is a critical differentiator from some less selective MAO-B inhibitors where MAO-A inhibition at higher concentrations can confound results [1]. For instance, the IC50 for human MAO-A is >10,000 nM, while the IC50 for human MAO-B is 1.59 nM, yielding a calculated selectivity index of 6289 [2].

MAO-B Selectivity MAO-A Inhibition Off-Target Activity

Reversible Competitive Mechanism Offers Advantages Over Irreversible Inhibitors Like Selegiline

PSB-1434 acts as a competitive, reversible inhibitor of MAO-B [1]. This mechanism is distinct from irreversible inhibitors like selegiline and rasagiline, which covalently bind to the enzyme's FAD cofactor [2]. Reversible inhibition allows for washout experiments to assess reversibility of phenotypic effects and avoids the prolonged enzyme recovery period (weeks) associated with irreversible inhibition [2].

Reversible Inhibition Competitive Mechanism Selegiline Washout Experiments

Physicochemical Property Balance Differentiates PSB-1434 from More Potent But Less Optimized Analogs

While analogs like PSB-1491 (IC50 = 0.386 nM) exhibit higher potency, PSB-1434 was explicitly noted in the primary discovery paper to combine 'high potency and selectivity... optimally combined with superior physicochemical properties' [1]. Although specific quantitative values for solubility, logP, or permeability are not provided in the primary source for direct comparator data, the authors' designation of 'superior' properties suggests a more favorable balance of drug-like attributes compared to other sub-nanomolar inhibitors in the series [1].

Physicochemical Properties Drug-likeness Solubility PSB-1491

Predicted Blood-Brain Barrier Permeability Supports CNS Research Applications

PSB-1434 is predicted to cross the blood-brain barrier (BBB) via passive transcellular diffusion, a property inferred from its favorable physicochemical profile [1]. Vendor-supplied data indicate 'effective permeability at pH 7.4 in a blood-brain barrier model' [2]. While this is a qualitative claim without a specific comparator value provided, it supports the compound's utility in CNS-targeted research, differentiating it from MAO-B inhibitors with poor CNS penetration.

Blood-Brain Barrier BBB Permeability CNS Penetration PAMPA

Species-Specific Potency Data Enables Informed Preclinical Model Selection

PSB-1434 inhibits rat MAO-B with an IC50 of 8.89 nM, compared to 1.59 nM for human MAO-B [1]. This ~5.6-fold difference in potency is important for researchers planning rodent studies. For context, PSB-1410 shows rat MAO-B IC50 of 1.01 nM (vs 0.23 nM for human), a 4.4-fold difference [2]. This quantitative cross-species data allows for accurate dose extrapolation and interpretation of in vivo efficacy studies.

Rat MAO-B Species Differences Preclinical Models

Absence of Public In Vivo Data Represents a Critical Procurement Consideration

As of 2026, there is a notable absence of publicly available in vivo data for PSB-1434, including pharmacokinetic, efficacy in disease models, and toxicology studies . This is a significant limitation when compared to clinically used MAO-B inhibitors (e.g., selegiline, rasagiline) for which extensive in vivo data exist [1]. Procurement decisions must account for this data gap, as in vivo performance cannot be reliably extrapolated solely from in vitro potency and physicochemical predictions.

In Vivo Data Pharmacokinetics Efficacy Toxicity

Optimal Application Scenarios for PSB-1434 Based on Differentiated Evidence


In Vitro MAO-B Inhibition Studies Requiring High Selectivity and Reversibility

PSB-1434 is an ideal tool compound for in vitro studies where clean, reversible inhibition of MAO-B is required without confounding MAO-A activity. Its >6000-fold selectivity [1] and competitive, reversible mechanism [1] make it suitable for enzyme kinetics, washout experiments, and cell-based assays where temporal control of MAO-B activity is critical.

CNS-Targeted Research Where Predicted BBB Permeability is a Prerequisite

For neuroscience research focused on dopaminergic pathways or neuroprotection, PSB-1434's predicted ability to cross the blood-brain barrier [2] supports its use in in vitro CNS models and as a lead for further medicinal chemistry optimization. Its favorable physicochemical properties [1] also make it a candidate for formulation development.

Preclinical Rodent Studies with Careful Dose Adjustment for Species Differences

Researchers planning to use PSB-1434 in rat models should account for the ~5.6-fold lower potency (IC50 = 8.89 nM) compared to human MAO-B [3]. This data allows for more accurate dosing strategies and interpretation of results, particularly when comparing to human enzyme inhibition data. However, the lack of established in vivo PK/PD data necessitates pilot studies to validate exposure and target engagement.

Comparative Pharmacology Studies of MAO-B Inhibitor Chemical Series

PSB-1434 serves as a key comparator in studies evaluating the structure-activity relationships of indazole-5-carboxamide MAO-B inhibitors. Its balance of potency, selectivity, and reported 'superior' physicochemical properties [1] provides a benchmark against which newer analogs can be assessed. It is particularly valuable for understanding the impact of fluorine substitution on the difluorophenyl ring compared to dichloro-substituted analogs like PSB-1491 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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